1,1-Cyclohexanedimethanol, 2-methyl- (CAS 66810-07-9) is a highly specialized, asymmetric alicyclic diol utilized primarily as a monomer and chain extender in the synthesis of advanced polyesters, polyurethanes, and polycarbonate polyols [1]. Unlike standard linear aliphatic diols, its bulky cyclohexane core imparts excellent weatherability, hydrolytic stability, and rigidity to polymer backbones [2]. The critical structural feature—a methyl group at the 2-position adjacent to the 1,1-bis(hydroxymethyl) carbon—creates significant steric hindrance [2]. This asymmetry disrupts polymer chain packing, effectively suppressing crystallization to yield highly transparent, amorphous materials while maintaining a high glass transition temperature (Tg) [2]. Consequently, it is procured for high-performance coatings, optical resins, and synthetic leathers where standard symmetric diols fail to balance processability, optical clarity, and thermal resistance [3].
Geminal diol monomer: 1,1-substitution pattern introduces steric hindrance, altering polymer chain dynamics for property control.
Resin synthesis workflow: Reported as a raw material for polyesters, alkyds, polyurethanes, and epoxy resin research.
Property screening context: May support evaluation of heat resistance, transparency, and hydrolytic stability in derived polymers.
Substituting 1,1-cyclohexanedimethanol, 2-methyl- with common industry-standard diols like 1,4-cyclohexanedimethanol (CHDM) or 1,6-hexanediol severely compromises target material properties [1]. Linear aliphatic diols like 1,6-hexanediol successfully reduce polymer crystallinity but drastically lower the glass transition temperature (Tg), resulting in poor heat resistance and structural softening [1]. Conversely, symmetric alicyclic diols like 1,4-CHDM maintain thermal stability but often permit semi-crystalline domain formation, which increases prepolymer viscosity and reduces optical transparency [2]. The precise 1,1-geminal diol configuration paired with the adjacent 2-methyl group provides a unique steric profile that prevents chain alignment without sacrificing the rigidity of the alicyclic ring, making generic substitution impossible for applications requiring both absolute amorphicity and high thermal stability [1].
1,4-Cyclohexanedimethanol lacks the 1,1-geminal kinked conformation. Hydrolytic stability profile may not transfer; chain scission risk may increase in humid or aqueous environments.
1,3-CHDM or unsubstituted variants produce different chain packing. Reported heat resistance and transparency gains are structure-dependent and may not be reproduced.
In the synthesis of modified polyesters and polyurethanes, achieving a completely amorphous state is critical for optical clarity [1]. While standard 1,4-cyclohexanedimethanol (CHDM) is commonly used to reduce crystallinity, it can still form semi-crystalline domains due to its symmetric structure [1]. 1,1-Cyclohexanedimethanol, 2-methyl- introduces severe steric bulk via the asymmetric 2-methyl group adjacent to the 1,1-diol center [1]. This configuration completely disrupts inter-chain hydrogen bonding and packing, yielding polyesters with near-zero crystallinity and superior light transmittance compared to CHDM-based benchmarks [1].
| Evidence Dimension | Polymer Crystallinity and Optical Clarity |
| Target Compound Data | Yields completely amorphous, highly transparent polymers due to asymmetric steric disruption |
| Comparator Or Baseline | 1,4-Cyclohexanedimethanol (CHDM) (Often yields semi-crystalline domains and lower transparency) |
| Quantified Difference | Complete suppression of crystallization vs. partial suppression |
| Conditions | Polyester/polyurethane resin synthesis and film extrusion |
Procurement for optical-grade resins and clear coatings must prioritize asymmetric diols to prevent haze and crystallization over time.
A widespread challenge in polymer formulation is that adding aliphatic diols to reduce crystallinity typically causes a severe drop in the glass transition temperature (Tg) [1]. For example, substituting rigid monomers with 1,6-hexanediol drastically lowers the Tg (often well below the 69°C baseline of standard PET), compromising the material's high-temperature performance [1]. 1,1-Cyclohexanedimethanol, 2-methyl- solves this by utilizing its rigid cyclohexane ring to restrict segmental chain mobility [1]. Patent literature demonstrates that polyesters incorporating this specific asymmetric alicyclic diol maintain a significantly higher Tg and better heat resistance compared to those modified with standard linear aliphatic diols, bridging the gap between amorphicity and thermal stability [1].
| Evidence Dimension | Glass Transition Temperature (Tg) Maintenance |
| Target Compound Data | Maintains high Tg due to rigid alicyclic ring restricting chain mobility |
| Comparator Or Baseline | 1,6-Hexanediol or 1,4-Butanediol (Causes severe Tg depression) |
| Quantified Difference | Significantly higher Tg retention in amorphous formulations |
| Conditions | Copolymerization in high-performance amorphous polyesters |
Essential for applications requiring transparent plastics or coatings that must withstand high operating temperatures without softening.
In the formulation of polyurethane and polycarbonate polyols, the viscosity of the prepolymer dictates processability, coating flow, and substrate wetting [1]. Symmetric diols often lead to highly viscous prepolymers due to strong, ordered intermolecular hydrogen bonding. The asymmetric structure of 1,1-cyclohexanedimethanol, 2-methyl- disrupts this regular hydrogen bonding network [1]. As a result, polyurethane prepolymers synthesized with this diol exhibit lower dynamic viscosity and improved handling characteristics compared to those utilizing symmetric alicyclic benchmarks, allowing for higher solid content in solvent-borne systems or easier dispersion in aqueous systems [1].
| Evidence Dimension | Prepolymer Viscosity and Flow |
| Target Compound Data | Lower viscosity and improved flow due to disrupted hydrogen bonding |
| Comparator Or Baseline | Symmetric alicyclic diols (e.g., unsubstituted 1,4-CHDM) (Higher viscosity due to ordered chain packing) |
| Quantified Difference | Substantial reduction in processing viscosity |
| Conditions | Polyurethane prepolymer formulation and coating application |
Allows manufacturers to improve coating flow and reduce solvent usage by lowering the inherent viscosity of the resin.
The durability of polyesters and polyurethanes in humid or outdoor environments depends heavily on the hydrolytic stability of the ester or urethane bonds [1]. Primary linear diols like 1,4-butanediol leave these linkages exposed to nucleophilic attack by water. In contrast, 1,1-cyclohexanedimethanol, 2-methyl- places the reactive hydroxyl groups on a single quaternary-like carbon environment, flanked by the bulky cyclohexane ring and the 2-methyl group [2]. This intense local steric crowding physically shields the resulting polymer linkages from water ingress, providing vastly superior hydrolysis resistance and long-term weatherability compared to standard unhindered diols [1].
| Evidence Dimension | Hydrolytic Stability / Moisture Resistance |
| Target Compound Data | High resistance to hydrolysis via steric shielding of polymer linkages |
| Comparator Or Baseline | 1,4-Butanediol or 1,6-Hexanediol (Unhindered, highly susceptible to hydrolysis) |
| Quantified Difference | Extended functional lifespan in high-humidity environments |
| Conditions | Long-term environmental exposure of polyurethane/polyester films |
Critical for procuring raw materials for outdoor coatings, synthetic leathers, and marine applications where moisture degradation is a primary failure mode.
Used as a modifying diol in the synthesis of optical-grade polyesters where standard linear diols would unacceptably lower the Tg, and standard CHDM might induce haze [1].
Acts as a chain extender or polyol precursor to provide excellent hydrolytic stability, weatherability, and flexibility without the high prepolymer viscosity associated with symmetric diols [2].
Utilized in the creation of specialized polycarbonate diols for high-durability elastomers, benefiting from the steric hindrance that protects the carbonate linkages from chemical and environmental degradation [3].
The viscosity-reducing effect of its asymmetric structure makes it an ideal monomer for formulating high-solids paints and adhesives, allowing manufacturers to meet stringent environmental regulations while maintaining coating performance [3].